molecular formula C27H34 B14313871 1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene CAS No. 116090-30-3

1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene

Cat. No.: B14313871
CAS No.: 116090-30-3
M. Wt: 358.6 g/mol
InChI Key: MKVLQYLIUKSYEB-UHFFFAOYSA-N
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Description

1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene is a complex organic compound with the molecular formula C25H30 It is known for its unique structural properties, which include a benzene ring substituted with ethyl and ethynyl groups, as well as a propylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Ethynyl Group: This can be achieved through the reaction of a suitable precursor with acetylene in the presence of a catalyst.

    Substitution Reactions: The ethynyl group is then introduced to the benzene ring through electrophilic aromatic substitution reactions.

    Addition of the Propylcyclohexyl Group: This step involves the addition of the propylcyclohexyl group to the ethynyl-substituted benzene ring, often using Grignard reagents or other organometallic compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the ethynyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene involves its interaction with molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the propylcyclohexyl group can influence the compound’s lipophilicity and membrane permeability. These properties can affect the compound’s binding affinity and activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethynyl-4-pentylbenzene
  • 1-Ethyl-4-(4-propylcyclohexyl)benzene
  • 1-Hexyl-4-((4-methylphenyl)ethynyl)benzene

Uniqueness

1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene is unique due to its specific combination of functional groups and structural features. The presence of both ethynyl and propylcyclohexyl groups on the benzene ring imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

CAS No.

116090-30-3

Molecular Formula

C27H34

Molecular Weight

358.6 g/mol

IUPAC Name

1-ethyl-4-[2-[4-[2-(4-propylcyclohexyl)ethyl]phenyl]ethynyl]benzene

InChI

InChI=1S/C27H34/c1-3-5-23-10-12-25(13-11-23)16-17-27-20-18-26(19-21-27)15-14-24-8-6-22(4-2)7-9-24/h6-9,18-21,23,25H,3-5,10-13,16-17H2,1-2H3

InChI Key

MKVLQYLIUKSYEB-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)CCC2=CC=C(C=C2)C#CC3=CC=C(C=C3)CC

Origin of Product

United States

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